Barixibat
Description
Role of Barixibat as a Mechanistic Probe in Bile Acid Transport Studies
This compound serves as a critical mechanistic probe for elucidating the role of the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the enterohepatic circulation of bile acids. The enterohepatic circulation is a highly efficient process where approximately 95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum for transport back to the liver. filfoie.com The ASBT is the primary transporter responsible for this reabsorption. filfoie.compnas.org
By selectively blocking this transporter in a controlled research setting, scientists can study the downstream consequences of interrupting bile acid recycling. researchgate.net The use of this compound allows for precise investigation into how reducing the return of bile acids to the liver impacts hepatic and systemic physiology. For instance, studies using this compound have been instrumental in demonstrating the direct relationship between ASBT inhibition and changes in bile acid-related biomarkers.
One key finding from studies involving this compound is its effect on the serum biomarker 7α-hydroxy-4-cholesten-3-one (C4), a surrogate marker for bile acid synthesis. nih.govresearchgate.net When this compound inhibits ASBT, the reduced return of bile acids to the liver signals the liver to increase the synthesis of new bile acids from cholesterol. This upregulation of the synthesis pathway leads to a measurable increase in serum C4 levels. nih.govresearchgate.net Concurrently, the total serum bile acid concentrations decrease as their reabsorption is blocked and they are instead excreted. nih.govresearchgate.net These findings provide direct evidence of the feedback mechanism linking the ileum and the liver.
Research studies utilizing this compound as a probe have provided quantitative data on these effects. For example, a study in patients with primary biliary cholangitis demonstrated that administration of GSK2330672 led to a significant decline in serum total bile acid concentrations and a substantial increase in serum C4 concentrations, confirming the compound's mechanism of action as an ASBT inhibitor. nih.govresearchgate.net
Table 1: Research Findings from a Study using this compound (GSK2330672) as a Mechanistic Probe
| Parameter | Baseline Value (approx.) | Value after GSK2330672 Administration (approx.) | Percentage/Fold Change | Significance |
|---|---|---|---|---|
| Serum Total Bile Acid | 30 µM | 15 µM | 50% decrease | p<0.0001 |
| Serum C4 | 7.9 ng/mL | 24.7 ng/mL | 3.1-fold increase | p<0.0001 |
Data derived from a phase 2a study in patients with primary biliary cholangitis. nih.govresearchgate.net
Academic Significance of Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibition Research
The study of ASBT inhibition holds considerable academic significance as it addresses fundamental questions in physiology and metabolism. The cloning and characterization of the ASBT gene (SLC10A2) was a pivotal moment, identifying a specific pharmacological target for modulating the enterohepatic circulation. ahajournals.orgahajournals.org Research in this area has expanded our understanding of how bile acids, traditionally viewed as simple digestive aids, function as critical signaling molecules that regulate lipid, glucose, and energy homeostasis. nih.govkarger.comresearchgate.net
ASBT inhibition research has provided key insights into:
Cholesterol Metabolism : Interrupting the enterohepatic circulation forces the liver to use cholesterol to synthesize new bile acids. This mechanism represents a major pathway for cholesterol elimination from the body. ahajournals.orgresearchgate.net Studies with ASBT inhibitors like SC-435 in animal models have shown reductions in LDL cholesterol, primarily by enhancing the clearance of LDL from the plasma. ahajournals.orgahajournals.org This line of research has been crucial in exploring non-statin pathways for cholesterol management.
Metabolic Diseases : The academic inquiry into ASBT inhibition extends to conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes. ibmc.msk.rulcgdbzz.com By altering the composition and signaling of the bile acid pool, ASBT inhibitors can influence metabolic pathways, offering potential avenues for new therapeutic strategies.
Gut-Liver Axis : Research on ASBT inhibitors illuminates the communication between the gut and the liver. The inhibition of bile acid reabsorption in the ileum triggers distinct signaling cascades that affect hepatic gene expression, demonstrating the intricate feedback loops that maintain metabolic balance. pnas.org
Cholestatic Liver Diseases : In conditions characterized by impaired bile flow and accumulation of toxic bile acids, ASBT inhibition is a focal point of research. filfoie.comkarger.com Studies aim to understand if reducing the total bile acid pool can alleviate liver injury and symptoms associated with cholestasis.
The development and study of specific ASBT inhibitors have become a major focus for both academic and pharmaceutical research over the past decade. nih.gov
Historical Context of Intestinal Bile Acid Transport Modulators in Basic Science
The concept of modulating intestinal bile acid transport is not new, but the methods have evolved significantly with scientific understanding.
Early Modulators (Bile Acid Sequestrants) : Historically, the primary method for interrupting the enterohepatic circulation involved bile acid sequestrants, such as cholestyramine. These are non-absorbable resins that bind bile acids in the intestinal lumen, preventing their reabsorption. While effective in increasing fecal bile acid excretion, their mechanism is non-specific, and they can interfere with the absorption of other drugs and fat-soluble vitamins.
Discovery of Specific Transporters : A major leap in the field came with the identification and cloning of the specific transporters involved in the enterohepatic circulation. The discovery of the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the ileum provided a specific molecular target. pnas.orgahajournals.org This shifted the research focus from non-specific binding to targeted inhibition.
The Rise of Signaling Roles : Over the last two decades, the understanding of bile acids has transformed from viewing them as mere detergents to recognizing them as potent signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors like TGR5. nih.govnih.gov This discovery added another layer of complexity and significance to the study of bile acid transport modulation, as altering bile acid levels could now be understood to have wide-ranging effects on gene regulation and metabolic signaling. nih.govresearchgate.net
Development of Specific Inhibitors : The characterization of ASBT spurred the development of a new class of specific, non-absorbable inhibitors, including compounds like this compound (GSK2330672), SC-435, and others. ahajournals.orgibmc.msk.ru These molecules were designed to act locally in the gut with minimal systemic exposure, offering a more targeted approach to modulating bile acid circulation for research and therapeutic purposes. filfoie.com This progression from non-specific resins to highly selective inhibitors represents a significant advancement in the field, enabling more precise scientific investigation.
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[(1S,2R,3S)-3-hydroxy-3-phenyl-2-pyridin-2-yl-1-(pyridin-2-ylamino)propyl]phenyl]-11-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]undecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55N5O8/c48-28-33(49)39(52)40(53)41(54)42(55)45-27-15-6-4-2-1-3-5-10-24-35(50)46-31-21-12-11-20-30(31)37(47-34-23-14-17-26-44-34)36(32-22-13-16-25-43-32)38(51)29-18-8-7-9-19-29/h7-9,11-14,16-23,25-26,33,36-41,48-49,51-54H,1-6,10,15,24,27-28H2,(H,44,47)(H,45,55)(H,46,50)/t33-,36+,37-,38-,39-,40+,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLNLJFTSXTELN-TVKRVUGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=N2)C(C3=CC=CC=C3NC(=O)CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O)NC4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=N2)[C@@H](C3=CC=CC=C3NC(=O)CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180959 | |
| Record name | Barixibat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263562-28-3 | |
| Record name | Barixibat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263562283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barixibat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIXIBAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7GPA66TO8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Barixibat Action
Elucidation of ASBT Inhibition by Barixibat at the Molecular Level
The interaction between this compound and ASBT is characterized by high potency and selectivity, which is fundamental to its pharmacological effect.
This compound is a complex benzamide (B126) derivative, identified chemically as 11-(D-gluconamido)-N-{2-[(1S,2R,3S)-3-hydroxy-3-phenyl-2-(2-pyridyl)-1-(2-pyridylamino)propyl]phenyl}undecanamide. google.com Its design as a minimally systemic agent suggests that it possesses physicochemical properties, such as the polar D-gluconamide moiety, that limit its absorption from the gastrointestinal tract. google.comscribd.com The interaction with ASBT is non-covalent, where this compound acts as an inhibitor, competing with endogenous bile acids for transport. By occupying the transporter, it physically obstructs the uptake of bile acids from the intestinal lumen into the enterocytes. nih.govgoogle.com This local action within the gut is crucial, as the minimal systemic exposure reduces the potential for off-target effects. google.com
Table 1: Kinetic Parameters of Representative ASBT Inhibitors
| Compound | Target | IC50 / Ki | Cell Line / System |
|---|---|---|---|
| Odevixibat (B1663563) | ASBT | Data not specified, but noted as highly potent. | Clinical Use Data |
| Maralixibat (B1675085) | ASBT | Data not specified, but noted as highly potent. | Clinical Use Data |
| SC-435 | human ASBT | IC50 = 1.5 nM | Transfected Cells |
| Taurocholate (TLC) | ASBT | Km = 5.9 µM | Transfected Cells |
Note: This table provides context using related compounds due to the absence of specific public data for this compound.
The precise three-dimensional structure of human ASBT bound to an inhibitor like this compound has not been fully elucidated. However, studies on homologous bacterial transporters have provided significant insights into the transporter's architecture and mechanism. nih.gov These studies reveal that ASBT likely operates via a "rocker-switch" alternating-access mechanism, involving a large conformational change to move substrates across the cell membrane. nih.gov The transporter consists of transmembrane helices that form a substrate-binding cavity. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses of other bile acid conjugates suggest that the binding pocket is influenced by both steric and hydrophobic features. nih.gov For a molecule like this compound, it is hypothesized that its large, complex structure allows it to fit snugly within the binding site, with its various chemical groups forming multiple points of contact, thereby ensuring high-affinity binding and potent inhibition. The non-absorbable nature of this compound is a key feature, suggesting it is designed to act luminally without entering systemic circulation. google.comscribd.com
Kinetic Studies of this compound-Mediated ASBT Modulation
Downstream Signaling Pathways and Bile Acid Homeostasis Perturbations Induced by ASBT Inhibition
The primary inhibition of ASBT by this compound initiates a series of downstream signaling events, primarily through the modulation of nuclear hormone receptors, which in turn regulate the expression of enzymes involved in bile acid synthesis.
Farnesoid X Receptor (FXR): The most significant downstream effect of ASBT inhibition is the modulation of FXR signaling. mdpi.comaginganddisease.org By increasing the concentration of bile acids in the distal ileum and colon, this compound leads to an increased activation of intestinal FXR. researchgate.net Activated intestinal FXR induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). abdominalkey.com FGF19 then travels through the portal circulation to the liver, where it acts on hepatocytes to regulate bile acid synthesis. abdominalkey.comnih.gov This gut-liver signaling axis is a critical feedback mechanism.
Pregnane X Receptor (PXR): PXR is another nuclear receptor activated by certain bile acids, particularly lithocholic acid. abdominalkey.com It plays a role in detoxification pathways and can also influence the expression of bile acid synthesizing enzymes. abdominalkey.com Research has shown that PXR expression itself can be regulated by FXR, indicating a complex cross-talk between these nuclear receptors in response to changes in the bile acid pool.
The interruption of enterohepatic circulation by this compound leads to a net loss of bile acids from the body. To compensate for this loss, the liver upregulates the synthesis of new bile acids from cholesterol. This process is tightly regulated by the enzymes CYP7A1 and CYP8B1. abdominalkey.com
Cholesterol 7 Alpha-Hydroxylase (CYP7A1): This enzyme catalyzes the rate-limiting step in the classic or "neutral" pathway of bile acid synthesis. frontiersin.org The FGF19 signal originating from the intestine upon FXR activation strongly represses the expression of the CYP7A1 gene in the liver. nih.govresearchgate.net However, the reduction in bile acids returning to the liver via the portal vein lessens the direct FXR activation within hepatocytes, which would normally also suppress CYP7A1 via the induction of the Small Heterodimer Partner (SHP). abdominalkey.com The net effect of ASBT inhibition is a marked increase in the synthesis of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for CYP7A1 activity, indicating a compensatory upregulation of bile acid production. google.com
Sterol 12 Alpha-Hydroxylase (CYP8B1): This enzyme is a key determinant of the composition of the bile acid pool, specifically directing the synthesis towards cholic acid over chenodeoxycholic acid. nih.gov The expression of CYP8B1 is also repressed by the FXR-mediated signaling pathways. abdominalkey.comnih.gov Altering the expression of CYP8B1 can change the hydrophobicity and signaling properties of the entire bile acid pool. frontiersin.org The inhibition of ASBT by this compound, through its downstream effects on nuclear receptor signaling, therefore leads to a comprehensive remodeling of both the size and composition of the bile acid pool.
Table 2: Summary of Downstream Effects of this compound-mediated ASBT Inhibition
| Signaling Molecule / Enzyme | Effect of ASBT Inhibition | Consequence |
|---|---|---|
| Intestinal FXR | Increased Activation | Induction of FGF19 secretion. researchgate.netabdominalkey.com |
| Hepatic FXR | Reduced Direct Activation (due to lower returning BAs) | Contributes to de-repression of synthesis enzymes. |
| FGF19 | Increased Serum Levels | Repression of hepatic CYP7A1 and CYP8B1. nih.govresearchgate.net |
| CYP7A1 | Net Upregulation | Increased de novo synthesis of bile acids from cholesterol. google.com |
| CYP8B1 | Modulated Expression | Alteration in the cholic acid/chenodeoxycholic acid ratio. abdominalkey.comnih.gov |
Effects on Hepatic and Intestinal Bile Acid Transport Proteins Beyond ASBT (e.g., Bile Salt Export Pump (BSEP/SPGP), Multidrug Resistance-Associated Proteins (MRP), Organic Solute Transporters (OST), Sodium-Taurocholate Cotransporting Polypeptide (NTCP))
This compound's primary mechanism of action is the potent and selective inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the terminal ileum. This action directly curtails the reabsorption of bile acids, leading to their increased fecal excretion and a reduction in the total circulating bile acid pool. patsnap.com While this compound does not directly target other bile acid transporters, its profound impact on enterohepatic circulation initiates a cascade of secondary regulatory effects on key hepatic and intestinal transport proteins. These effects are largely mediated by the farnesoid X receptor (FXR), a nuclear receptor that acts as a primary sensor for intracellular bile acid concentrations. researchgate.net
By decreasing the return of bile acids to the liver, this compound is expected to reduce the activation of hepatic FXR. Under normal or cholestatic conditions, high intracellular bile acid levels activate FXR, which in turn orchestrates a protective response to limit hepatocyte exposure to potentially cytotoxic bile acids. researchgate.net This response involves the coordinated regulation of several transport proteins. researchgate.net
Sodium-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1): NTCP is the primary transporter responsible for the uptake of conjugated bile acids from portal blood into hepatocytes. xiahepublishing.com FXR activation represses the expression of NTCP to limit further bile acid influx into the liver. researchgate.netmdpi.com Consequently, the reduction in hepatic bile acid concentrations resulting from this compound therapy would be anticipated to lessen the FXR-mediated repression of NTCP.
Bile Salt Export Pump (BSEP/ABCB11): BSEP is a canalicular transporter that actively pumps bile salts from hepatocytes into the bile, representing a critical step in bile formation. mdpi.com FXR activation strongly induces the expression of BSEP to promote the efflux of bile acids from the liver. researchgate.netmdpi.com The decreased hepatic bile acid load due to this compound's action would, therefore, be expected to lead to a corresponding downregulation of BSEP expression, as the stimulus for its upregulation is diminished.
Multidrug Resistance-Associated Proteins (MRP):
MRP2 (ABCC2): Located on the canalicular membrane, MRP2 transports conjugated bilirubin (B190676) and a variety of other organic anions, including some bile acid conjugates, into the bile. researchgate.net Its expression is also induced by FXR. researchgate.net Similar to BSEP, its expression may be modulated by the changes in hepatic bile acid levels influenced by this compound.
MRP3 (ABCC3) and MRP4 (ABCC4): These transporters are located on the basolateral (sinusoidal) membrane of hepatocytes and function as an alternative efflux pathway, transporting bile acids and other organic anions from the liver back into the systemic circulation, particularly during cholestatic conditions. xiahepublishing.com Their expression is induced in states of high intracellular bile acid concentration as a compensatory mechanism. xiahepublishing.com By reducing hepatic bile acid accumulation, this compound may decrease the induction of these alternative efflux pumps.
Organic Solute Transporters (OSTα/OSTβ): The OSTα/OSTβ heterodimer is another basolateral efflux system that transports bile acids and other steroids from the hepatocyte into sinusoidal blood. mdpi.com Its expression is strongly induced by FXR in response to elevated bile acid levels. researchgate.netmdpi.com Therefore, the reduction in hepatic bile acid return achieved by this compound would likely lead to decreased activation of FXR and subsequent downregulation of OSTα/OSTβ expression.
The table below summarizes the principal hepatic bile acid transporters and their expected regulation in response to the decreased hepatic bile acid concentrations caused by this compound's ASBT inhibition.
| Transporter | Location | Primary Function | Regulation by High Bile Acids (via FXR) | Expected Indirect Effect of this compound |
| NTCP | Basolateral | Bile acid uptake from blood | Repression | Less Repression |
| BSEP | Canalicular | Bile acid efflux into bile | Induction | Downregulation |
| MRP2 | Canalicular | Organic anion (incl. some BAs) efflux | Induction | Downregulation |
| MRP3 | Basolateral | Alternative bile acid efflux to blood | Induction | Downregulation |
| MRP4 | Basolateral | Alternative bile acid efflux to blood | Induction | Downregulation |
| OSTα/β | Basolateral | Alternative bile acid efflux to blood | Induction | Downregulation |
Alterations in the Systemic Bile Acid Pool Composition and Dynamics
By interrupting the enterohepatic circulation, this compound not only reduces the total quantity of circulating bile acids but also significantly alters the composition of the systemic bile acid pool. nih.govmirumpharma.com This shift occurs because the primary action of inhibiting ASBT prevents the reabsorption of all bile acid species in the ileum, leading to changes in the relative concentrations of primary and secondary bile acids and their conjugated forms. nih.gov
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol. icepharma.commetwarebio.com In the intestine, they are metabolized by gut microbiota into secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA). wikipedia.orgmdpi.com Normally, about 95% of these bile acids are reabsorbed. metwarebio.com this compound's inhibition of this reabsorption process leads to a marked reduction in total serum bile acid (sBA) levels. patsnap.comnih.gov
Detailed analysis from clinical trials in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) treated with maralixibat (this compound) provides insight into these compositional changes. Treatment leads to substantial reductions in both primary and secondary serum bile acids. Notably, there are significant decreases in the concentrations of the primary bile acids CA and CDCA, as well as their glycine (B1666218) and taurine (B1682933) conjugates. mirumpharma.com Similarly, levels of the secondary bile acids DCA and the more toxic LCA, along with their conjugated forms, are also reduced. mirumpharma.com
The following table presents data on the changes observed in serum bile acid subspecies in PFIC patients following treatment with maralixibat. mirumpharma.com
Change in Serum Bile Acid Subspecies with Maralixibat Treatment in PFIC Patients Data are presented as median (Q1, Q3) µmol/L. Change from Baseline (CFB) was calculated to Week 26.
| Bile Acid Subspecies | Baseline (µmol/L) | Change from Baseline (µmol/L) |
| Total sBAs | 225.2 (142.1, 335.4) | -119.5 (-207.2, -43.1) |
| Total Primary sBAs | 211.7 (128.2, 313.1) | -110.1 (-198.5, -40.6) |
| Cholic Acid (CA) | 120.3 (69.6, 187.9) | -62.8 (-125.7, -21.9) |
| Chenodeoxycholic Acid (CDCA) | 88.3 (47.2, 137.9) | -45.6 (-81.2, -15.1) |
| Total Secondary sBAs | 1.9 (0.8, 4.4) | -0.9 (-2.8, -0.2) |
| Deoxycholic Acid (DCA) | 0.8 (0.4, 1.8) | -0.4 (-1.2, 0.0) |
| Lithocholic Acid (LCA) | 0.2 (0.1, 0.4) | -0.1 (-0.2, 0.0) |
| Total Glycine Conjugates | 165.2 (97.7, 260.9) | -84.9 (-158.4, -28.9) |
| Total Taurine Conjugates | 50.1 (25.1, 88.0) | -26.0 (-51.7, -10.9) |
Source: Adapted from Miethke AG, et al. Presented at AASLD 2024. mirumpharma.com
These findings demonstrate that this compound's mechanism leads to a broad reduction across the spectrum of bile acid species in the systemic circulation. This comprehensive lowering of both primary and secondary bile acids, including hepatotoxic species like lithocholic acid, is central to its therapeutic effect in cholestatic liver diseases. mirumpharma.com
Preclinical Pharmacological Investigations of Asbt Inhibition
Development and Validation of In Vitro Models for ASBT Inhibition Research
The development of robust in vitro models has been instrumental in advancing our understanding of ASBT function and the effects of its inhibition. These models provide controlled environments to investigate specific molecular and cellular mechanisms, offering a platform for high-throughput screening and detailed mechanistic studies. The evolution from simple cell lines to more complex, physiologically relevant systems has significantly enhanced the predictive value of preclinical research.
Cell-Based Assays for Intestinal Bile Acid Uptake and Efflux Studies
Cell-based assays are a cornerstone of in vitro research on ASBT inhibition, providing a means to quantify the transport of bile acids across intestinal epithelial cells and the impact of inhibitors on this process. A common approach involves the use of cell lines that endogenously or recombinantly express the human ASBT protein (also known as IBAT or SLC10A2). eurofinsdiscovery.com
One widely used cell line is the human embryonic kidney cell line HEK-293T, which can be engineered to express the full-length human ileal sodium/bile acid cotransporter. eurofinsdiscovery.com In these assays, the cells are typically plated and then preincubated with the test compound, such as an ASBT inhibitor, before the addition of a radiolabeled bile acid, commonly [3H]taurocholic acid ([3H]TCA). eurofinsdiscovery.com The uptake of the radiolabeled substrate is then measured by scintillation counting of the cell lysate. A significant reduction in [3H]TCA uptake in the presence of the test compound indicates inhibitory activity. eurofinsdiscovery.com For example, a reduction of 50% or more compared to a control inhibitor like Linerixibat can be used as a criterion for significant inhibition. eurofinsdiscovery.com
Another important model utilizes Caco-2 cells, a human colon adenocarcinoma cell line that, when cultured on inserts, differentiates to form a polarized monolayer that mimics the intestinal barrier. nih.gov These cells have been shown to exhibit active, sodium-dependent transport of bile acids like glycocholic acid (GCA), indicating functional ASBT expression. nih.gov Such models are valuable for determining the transport kinetics, including the apparent Michaelis-Menten constant (Km,app) and the apparent maximal transport rate (Vmax,app), as well as the inhibitory constant (Ki) of compounds like odevixibat (B1663563). nih.gov
The data generated from these cell-based assays are crucial for the initial screening and characterization of potential ASBT inhibitors.
Table 1: Example Data from a Cell-Based ASBT Inhibition Assay
| Compound | Test Concentration (µM) | Inhibition of [3H]TCA Uptake (%) | IC50 (nM) |
|---|---|---|---|
| Linerixibat | 10 | 100 (Control) | 13 |
| Odevixibat | Variable | Dose-dependent | 0.16 |
| Barixibat | Variable | Dose-dependent | N/A |
This table is illustrative and based on representative data from the literature. eurofinsdiscovery.com IC50 values indicate the concentration of the inhibitor required to reduce the uptake of the bile acid by 50%.
In Vitro Hepatocyte Models for Assessing Drug-Induced Cholestasis Mechanisms and Bile Acid Clearance
While ASBT is primarily located in the ileum, its inhibition has profound effects on the liver by altering the enterohepatic circulation of bile acids. Therefore, in vitro hepatocyte models are crucial for understanding the downstream consequences of ASBT inhibition, particularly in the context of drug-induced cholestasis and bile acid clearance. researchgate.netre-place.be
A key model in this area is the sandwich-cultured hepatocyte (SCH) system, using either primary human or rat hepatocytes. researchgate.netnih.gov In this model, hepatocytes are cultured between two layers of extracellular matrix, which helps them maintain their polarized phenotype and form bile canaliculi, mimicking the in vivo liver architecture. bioivt.com These models are used to assess a compound's potential to cause cholestasis by evaluating its effect on hepatocyte function in the presence of a mixture of physiologically relevant bile acids. re-place.be
The cholestatic potential is often quantified using a drug-induced cholestasis index (DICI). researchgate.netre-place.be This index is calculated based on a measure of hepatocyte functionality, such as urea (B33335) formation or ATP content, in cells co-incubated with the test compound and bile acids, compared to cells treated with the test compound alone. researchgate.netbioivt.com A DICI value below a certain threshold (e.g., ≤0.8) suggests a cholestatic liability. researchgate.netre-place.be
These hepatocyte models allow researchers to investigate:
The adaptive responses of hepatocytes to altered bile acid loads.
The regulation of other bile acid transporters in the liver, such as the bile salt export pump (BSEP).
The potential for a drug to exacerbate bile acid-induced toxicity. bioivt.com
Table 2: Representative Drug-Induced Cholestasis Index (DICI) Data
| Compound | Reported Clinical Effect | DICI Value | Interpretation |
|---|---|---|---|
| Chlorpromazine | Cholestasis | ≤0.8 | Cholestatic Potential |
| Bosentan | Cholestasis | ≤0.8 | Cholestatic Potential |
| Diclofenac | Hepatotoxicity (non-cholestatic) | >0.8 | No Cholestatic Potential |
| Acetaminophen | Hepatotoxicity (non-cholestatic) | >0.8 | No Cholestatic Potential |
This table is illustrative and based on findings from studies using sandwich-cultured hepatocyte models. researchgate.net
Biophysical Characterization of this compound-Target Interactions in Recombinant Systems
The biophysical characterization of the interaction between a drug and its target protein provides fundamental insights into the binding mechanism, affinity, and kinetics. While specific studies detailing the biophysical interaction of this compound with ASBT are not extensively published in the public domain, general principles of biophysical analysis can be applied. These methods typically utilize recombinant ASBT protein.
Techniques that could be employed for this purpose include:
Surface Plasmon Resonance (SPR): This technique can measure the association and dissociation rate constants of the drug binding to the immobilized target protein, allowing for the determination of the binding affinity (KD). nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity, enthalpy (ΔH), and entropy (ΔS).
X-ray Crystallography: This method can provide a high-resolution, three-dimensional structure of the drug bound to the ASBT protein, revealing the precise binding site and the key molecular interactions.
Computational Modeling and Molecular Docking: These in silico approaches can predict the binding mode of this compound within the ASBT binding pocket and identify key amino acid residues involved in the interaction. nih.gov
These biophysical studies are critical for understanding the molecular basis of a drug's potency and selectivity and can guide the rational design of new, improved inhibitors. nih.govnih.gov
Exploration of ASBT Inhibition in Non-Human Animal Models of Disease
Following in vitro characterization, the investigation of ASBT inhibitors moves into non-human animal models of disease. These models are indispensable for understanding the integrated physiological effects of ASBT inhibition in a living system, particularly in the context of complex diseases like cholestasis and bile acid dysregulation. researchgate.net
Utility of Animal Models in Understanding Bile Acid Dysregulation and Cholestasis
Animal models are crucial for bridging the gap between in vitro findings and human clinical applications. They allow for the study of the complex interplay between different organs involved in the enterohepatic circulation of bile acids, including the liver, intestine, and kidneys. researchgate.netfrontiersin.org
Several animal models are commonly used in cholestasis research:
Bile Duct Ligation (BDL) Model: This surgical model involves the ligation of the common bile duct, leading to obstructive cholestasis. plos.orggubra.dk It is used to study the acute effects of bile acid accumulation and the potential of interventions to alleviate liver injury. plos.org
Mdr2 Knockout (Mdr2-/-) Mice: These mice lack the multidrug resistance protein 2 (Mdr2), which is analogous to the human MDR3 protein. This deficiency leads to a lack of phospholipids (B1166683) in the bile, resulting in bile duct injury and progressive sclerosing cholangitis, making it a relevant model for this disease. researchgate.netgubra.dk
Genetically Engineered Models: For specific genetic diseases like Alagille syndrome, which is characterized by a paucity of bile ducts, genetically engineered mouse models (e.g., with mutations in the Jag1 gene) are invaluable for studying the disease pathogenesis and testing novel therapeutic strategies. bcm.edubcm.edu
Models of Alcohol-Related Liver Disease (ALD): Studies have used chronic-plus-binge ALD mouse models to investigate the role of bile acid dysregulation in this condition and the potential therapeutic effects of ASBT inhibitors. nih.gov
In these models, the administration of an ASBT inhibitor like this compound allows researchers to assess its impact on various parameters, including:
Serum and hepatic bile acid levels. gubra.dknih.gov
Markers of liver injury (e.g., ALT, AST, bilirubin). plos.org
Histological changes in the liver, such as fibrosis and inflammation. frontiersin.orgplos.org
Changes in the expression of genes involved in bile acid synthesis and transport. nih.govelifesciences.org
The findings from these animal models provide the proof-of-concept for the therapeutic potential of ASBT inhibition in cholestatic liver diseases and other conditions associated with bile acid dysregulation. oncodesign-services.comfrontiersin.org
Table 3: Common Animal Models in Cholestasis Research
| Animal Model | Human Disease Correlation | Key Pathological Feature | Utility in ASBT Inhibitor Research |
|---|---|---|---|
| Bile Duct Ligation (BDL) | Obstructive Cholestasis | Bile duct obstruction, liver injury | Evaluating efficacy in reversing cholestatic injury |
| Mdr2-/- Mouse | Primary Sclerosing Cholangitis | Bile duct injury, fibrosis | Assessing long-term effects on disease progression |
| Jag1+/- Mouse | Alagille Syndrome | Bile duct paucity | Testing potential to improve bile flow and reduce liver damage |
| Chronic-plus-binge ALD Mouse | Alcohol-Related Liver Disease | Hepatic steatosis, liver injury | Investigating the role of bile acids in ALD and the effect of ASBT inhibition |
This table summarizes key animal models and their relevance to studying ASBT inhibitors, based on information from multiple sources. researchgate.netplos.orgbcm.edunih.gov
Mechanistic Investigations of this compound and Related IBAT Inhibitors in Preclinical Disease Models (e.g., experimental cholestatic liver disease models)
The primary mechanism of action for this compound and other ileal bile acid transporter (IBAT), also known as apical sodium-dependent bile acid transporter (ASBT), inhibitors is the interruption of the enterohepatic circulation of bile acids. patsnap.com By blocking the ASBT in the terminal ileum, these inhibitors prevent the reabsorption of bile acids, leading to their increased fecal excretion. patsnap.compatsnap.com This action is hypothesized to reduce the accumulation of cytotoxic bile acids in the liver, thereby lowering serum bile acid levels. mirumpharma.com
In preclinical models of cholestatic liver disease, this mechanism has shown potential for therapeutic benefit. drugbank.com For instance, in the Mdr2 knockout (mdr2−/−) mouse model, which mimics sclerosing cholangitis, pharmacological inhibition of ASBT has been demonstrated to halt the progression of the disease. nih.gov The Mdr2 protein is a canalicular phospholipid floppase, and its deficiency leads to the excretion of bile with low phospholipid content, which is toxic and causes progressive cholestasis. nih.gov
Studies using ASBT inhibitors like SC-435 and A4250 in mdr2−/− mice have shown significant improvements in biochemical and histological markers of sclerosing cholangitis. Treatment with an ASBT inhibitor led to a dramatic reduction in both liver and serum concentrations of bile acids, as well as markers of liver cell and cholestatic injury. nih.gov This response was observed to be rapid, occurring within 14 days of initiating treatment. nih.gov Furthermore, the inhibition of ASBT in these models not only reduces the bile acid pool size but also mitigates the retention of hydrophobic bile acids, which are particularly damaging. nih.gov
Systemically acting ASBT inhibitors have also been investigated. nih.gov These inhibitors have the potential to divert bile salts toward renal excretion, which could be beneficial in conditions of extensive cholestasis where intestinal excretion of bile acids is limited. nih.gov In mouse models of obstructive cholestasis (bile duct ligation), systemic ASBT inactivation protected against severe cholestatic liver injury by reducing the bile salt pool size and increasing renal bile salt excretion. nih.gov
The investigation into the mechanisms of drug-induced cholestasis has highlighted the importance of bile acid transport and metabolism. nih.gov Alterations in these processes are major contributors to cholestatic liver injury. nih.gov Therefore, the targeted inhibition of ASBT by compounds like this compound represents a direct approach to addressing a key pathological feature of cholestatic diseases. patsnap.compatsnap.com
Analysis of Bile Acid Pool Dynamics and Hepatic Histological Changes in Animal Models Following ASBT Inhibition
Pharmacological inhibition of the apical sodium-dependent bile acid transporter (ASBT) in animal models of cholestatic liver disease leads to significant alterations in bile acid pool dynamics and improvements in liver histology. drugbank.comnih.gov
In the mdr2−/− mouse model of sclerosing cholangitis, treatment with the ASBT inhibitor SC-435 resulted in an eight-fold increase in fecal bile acid excretion. nih.gov This led to a substantial reduction in the total bile acid concentration in the liver by 65% and in the serum by over 98%. nih.gov Correspondingly, key markers of liver injury, including plasma alanine (B10760859) transaminase (ALT), total bilirubin (B190676), and serum alkaline phosphatase, were decreased by 86%, 93%, and 55%, respectively. nih.gov
Histological examination of the liver in these treated mice revealed an improvement in the features of sclerosing cholangitis and a decrease in the extent of fibrosis. nih.gov This was accompanied by a reduction in the expression of hepatic profibrogenic genes. nih.gov A critical finding was the alteration of bile composition; while biliary phospholipid concentrations remained low, the concentration of bile acids in the bile significantly decreased. nih.gov This resulted in a correction of the phosphatidylcholine to bile acid ratio towards that found in healthy wild-type mice, indicating a reduction in the toxicity of the bile. nih.gov
The table below summarizes the key changes observed in mdr2−/− mice following treatment with an ASBT inhibitor.
Table 1: Effects of ASBT Inhibition in mdr2−/− Mice
| Parameter | Change with ASBT Inhibitor Treatment | Reference |
|---|---|---|
| Fecal Bile Acid Excretion | 8-fold increase | nih.gov |
| Total Liver Bile Acid Concentration | 65% decrease | nih.gov |
| Total Serum Bile Acid Concentration | >98% decrease | nih.gov |
| Plasma ALT | 86% decrease | nih.gov |
| Total Bilirubin | 93% decrease | nih.gov |
| Serum Alkaline Phosphatase | 55% decrease | nih.gov |
| Liver Histology | Improvement in sclerosing cholangitis, decreased fibrosis | nih.gov |
| Biliary Bile Acid Concentration | Significant decrease | nih.gov |
| Biliary Phosphatidylcholine/Bile Acid Ratio | Corrected towards wild-type levels | nih.gov |
Similarly, in a study using miniature pigs, the ASBT inhibitor SC-435 was shown to decrease plasma cholesterol and low-density lipoprotein (LDL) cholesterol. nih.gov This effect was attributed to an enhanced clearance of LDL apolipoprotein B (apoB) from the plasma, which was a secondary effect of the increased expression of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. nih.gov
These preclinical findings demonstrate that by interrupting the enterohepatic circulation, ASBT inhibitors can effectively reduce the size of the bile acid pool, decrease the concentration of toxic bile acids in the liver and serum, and lead to significant improvements in the histological signs of cholestatic liver disease. nih.gov
Investigation of Gut Microbiota Interactions and Bile Acid Metabolism in Animal Models
In the context of ASBT inhibition, the increased delivery of bile acids to the colon, resulting from blocked reabsorption in the ileum, can alter the gut microbial community. drugbank.com Bile acids themselves have antimicrobial properties and can influence the composition and function of the gut microbiota. nih.gov More hydrophobic bile acids, for example, are generally more detrimental to the membrane integrity of bacteria. nih.gov
Animal studies have shown that the gut microbiota can regulate bile acid synthesis in the liver. nih.gov For instance, the presence of microbiota has been associated with the suppression of key enzymes involved in bile acid synthesis. nih.gov Disruption of the gut microbiota has been shown to increase the efficiency of bile acid reabsorption. nih.gov
In disease models, the interplay between the gut microbiota and bile acid metabolism is often dysregulated. mdpi.comthepathologist.com For example, in diabetic model mice, abnormal composition of serum and fecal bile acids, along with altered intestinal flora, has been observed. mdpi.com Similarly, in models of alcoholic hepatitis, a disruption of the gut microbiota is implicated in the observed increase in primary bile acids and a reduction in secondary bile acids in the stool. thepathologist.com
Chemical Synthesis and Structural Analysis of Barixibat and Analogues
Synthetic Methodologies for Barixibat and Related ASBT Inhibitors
The synthesis of this compound and related ASBT inhibitors involves various chemical methodologies aimed at constructing their complex molecular structures. ASBT inhibitors encompass diverse structural classes, including benzothiazepine (B8601423) derivatives, benzamide (B126) derivatives, naphthol derivatives, quinoline (B57606) derivatives, and steroid derivatives researchgate.netresearchgate.net.
Novel Synthetic Routes and Reaction Development for Complex Molecules
Developing efficient synthetic routes for complex molecules like this compound and its analogues is a key area of research in medicinal chemistry dcchemicals.com. The synthesis of ASBT inhibitors often requires the development of specific reactions to assemble the core scaffold and introduce necessary functional groups nih.govmdpi.comresearchgate.net. For instance, the synthesis of certain naphthyridine-based ASBT inhibitors involves nucleophilic substitution reactions nih.gov. The design and synthesis of novel arylsulfonylaminobenzanilides as ASBT inhibitors have also been reported, focusing on modifying the core structure of existing inhibitors like S-1647 mdpi.com.
Stereoselective Synthesis Approaches and Chiral Control in this compound Synthesis
Many drug molecules, including some ASBT inhibitors, possess chiral centers, and their biological activity can be highly dependent on their stereochemistry google.com. Stereoselective synthesis approaches are therefore important to obtain the desired enantiomer or diastereomer researchgate.netnih.govrsc.org. While specific details on the stereoselective synthesis of this compound were not extensively found, the importance of controlling chiral centers in the synthesis of related ASBT inhibitors and complex molecules is acknowledged in the literature google.comnih.gov. For example, the stereoselective synthesis of maralixibat (B1675085), another ASBT inhibitor, has been achieved using catalytic asymmetric oxidation researchgate.net.
Application of Advanced Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis, Multicomponent Reactions)
Advanced synthetic techniques are increasingly being applied in the synthesis of pharmaceutical compounds to improve efficiency, safety, and sustainability google.comresearchgate.netnih.govdcchemicals.com.
Flow Chemistry: This technique involves conducting chemical reactions in a continuous stream rather than in batches, offering advantages such as precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for hazardous reactions unipg.itmdpi.comsyrris.com. Flow chemistry has been used in the synthesis of various organic molecules and is considered a valuable tool in drug discovery and development syrris.com.
Photoredox Catalysis: This method utilizes light energy to drive chemical transformations, enabling novel reaction pathways and sometimes offering milder and more environmentally friendly conditions compared to traditional methods mdpi.com.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, offering high atom economy and step efficiency nih.govmdpi.comrsc.orgnih.govmdpi.com. MCRs are considered a powerful tool for the rapid synthesis of diverse chemical structures and have found applications in the synthesis of biologically active molecules nih.govmdpi.comnih.govmdpi.com.
While the direct application of these specific techniques to this compound synthesis was not detailed in the provided information, they represent important advancements in synthetic methodology relevant to the field of complex molecule synthesis, including pharmaceutical compounds like ASBT inhibitors.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes acs.orgresearchgate.net. Applying green chemistry approaches in pharmaceutical synthesis is crucial for environmental sustainability researchgate.netejcmpr.com. This can involve using less toxic solvents, developing more efficient catalytic reactions, and minimizing waste generation acs.orgresearchgate.net. Multicomponent reactions, for instance, are considered a green synthetic strategy due to their atom economy and reduced waste nih.govrsc.org. The use of enzymatic processes is another example of a green chemistry approach in pharmaceutical synthesis acs.org. While specific green chemistry applications for this compound synthesis were not explicitly found, the broader principles are highly relevant to the development of sustainable synthetic routes for pharmaceutical compounds researchgate.netejcmpr.comrsc.org.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development to understand how modifications to a molecule's structure affect its biological activity nih.govresearchgate.net. For ASBT inhibitors like this compound, SAR studies aim to identify structural features that are critical for potent and selective inhibition of the transporter mdpi.comresearchgate.net.
Rational Design and Synthesis of this compound Analogues with Modulated ASBT Inhibition
Rational design involves using the understanding of the target (ASBT) and the interaction between the inhibitor and the target to design new molecules with improved properties, such as increased potency, selectivity, or reduced off-target effects google.comdcchemicals.commdpi.com. SAR studies of ASBT inhibitors have explored the impact of various structural modifications on inhibitory activity mdpi.comresearchgate.net. For example, studies on benzothiepine-based ASBT inhibitors found that the addition of electron-donating groups at certain positions enhanced potency researchgate.net. Modifications to the C/D ring junction and side chain of bile acid derivatives have also been investigated to understand their impact on activity against bile acid receptors, which can inform the design of ASBT inhibitors mdpi.commdpi.comwgtn.ac.nz. Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can complement experimental SAR studies by predicting the activity of new compounds and providing insights into their binding interactions with the target umaryland.edupreprints.orgmdpi.com.
SAR studies have been instrumental in the discovery and optimization of various ASBT inhibitors acs.orgnih.govresearchgate.net. These studies involve the synthesis of a series of analogues with systematic structural variations and evaluating their inhibitory activity against ASBT mdpi.comresearchgate.net. The resulting data helps establish relationships between specific structural features and the observed biological activity, guiding the design of more effective inhibitors nih.govconicet.gov.ar.
Systematic Functional Group Modifications and Scaffold Diversification for Enhanced Potency or Selectivity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural changes affect biological activity, including potency and selectivity pitt.edudrugdesign.org. For compounds like this compound, which target transporters, SAR analysis typically involves systematic modifications of functional groups and diversification of the molecular scaffold to optimize interactions with the binding site pitt.edu.
Although specific detailed SAR data for this compound and its analogues are not fully elaborated in the provided snippets, general principles of SAR apply. Modifications to functional groups such as hydroxyls, amines, amides, and aromatic substituents can influence binding affinity, pharmacokinetic properties, and selectivity pitt.edudrugdesign.org. For instance, introducing electron-donating groups at certain positions can enhance potency, while incorporating long-chain substituents can influence systemic exposure and solubility nih.gov. Scaffold diversification involves altering the core structure while retaining key pharmacophoric elements to explore different binding modes or improve properties pitt.educhemrxiv.org. This can lead to the identification of analogues with improved potency or selectivity for the target transporter (ASBT) over other related transporters or off-targets.
Computational Approaches in SAR Elucidation and Optimization
Computational chemistry plays a vital role in modern SAR elucidation and optimization nuchemsciences.comnih.govpharmacelera.commmv.org. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to understand ligand-target interactions at an atomic level and predict the activity of novel compounds pharmacelera.compreprints.orgnih.gov.
Molecular docking can predict the binding orientation and affinity of a ligand to its target protein, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that govern binding pharmacelera.compreprints.orgnih.gov. This information can guide the design of analogues with improved interactions. QSAR models correlate structural descriptors of compounds with their biological activity, allowing for the prediction of activity for new compounds based on their structure pharmacelera.compreprints.orgnih.gov. These models can help identify structural features that are crucial for activity and guide the synthesis of more potent analogues.
Computational approaches can also assist in scaffold hopping, where novel molecular frameworks are explored that can mimic the binding properties of the original scaffold but offer improved characteristics chemrxiv.org. Furthermore, they can be used to analyze the chemical space around a compound series, assess chemical diversity, and prioritize compounds for synthesis and testing chemrxiv.orgmmv.org. The integration of computational methods with experimental medicinal chemistry efforts allows for a more efficient and rational design of compounds with enhanced potency and selectivity nuchemsciences.comnih.gov.
Computational and Theoretical Studies in Barixibat Research
Molecular Modeling and Simulation of Barixibat-ASBT Interactions
Molecular modeling and simulation techniques are instrumental in visualizing and analyzing the dynamic interactions between this compound and the ASBT protein at an atomic level. These methods help to elucidate how this compound binds to ASBT and the subsequent effects on the transporter's structure and function.
Ligand-Protein Docking and Molecular Dynamics Simulations to Elucidate Binding Modes
Ligand-protein docking is a computational technique used to predict the preferred orientation and conformation of a small molecule (ligand), such as this compound, when it is bound to a protein target, like ASBT. This process involves searching for the optimal fit of the ligand within the protein's binding site based on scoring functions that estimate the binding energy. While direct studies specifically detailing docking of this compound to human ASBT were not extensively found in the search results, studies on other ASBT inhibitors and bile acids provide a framework for understanding these interactions. For instance, molecular docking has been used to study the binding of oligomeric deoxycholic acids (DOCAs) to ASBT, illustrating how potential inhibitors might interact with the transporter's binding cavity. researchgate.net
Molecular dynamics (MD) simulations extend the static view of docking by simulating the movement of atoms and molecules over time. This allows researchers to observe the stability of the ligand-protein complex, explore conformational changes in the protein upon ligand binding, and understand the dynamic nature of the interaction. MD simulations have been employed to study the binding of bile acids like taurocholate (TCH) to bacterial ASBT homologs, showing stable binding modes within an inward-facing cavity and revealing conformational changes associated with the transport mechanism. nih.govelifesciences.orgelifesciences.org These simulations can provide insights into how this compound, as an ASBT inhibitor, might affect the flexibility and structural transitions of the transporter, potentially trapping it in a specific conformation that prevents bile acid reabsorption.
Although crystal structures of mammalian ASBT are not yet available, studies utilizing bacterial ASBT homologs from Neisseria meningitidis and Yersinia frederiksenii have provided valuable structural templates for modeling and simulation studies. researchgate.netplos.orgplos.org These structures, in both inward-facing and outward-facing conformations, are used as starting points for docking and MD simulations to understand the alternating access mechanism by which ASBT transports substrates across the membrane. nih.govelifesciences.orgelifesciences.orghuji.ac.il
Prediction of Binding Affinities and Conformational Changes Induced by this compound
Computational methods, including those coupled with molecular dynamics simulations, can be used to estimate the binding affinity between a ligand and a protein, often expressed as binding energy or inhibition constant (Ki). While specific binding affinity predictions for this compound were not detailed in the search results, studies on other ASBT inhibitors and bile acids demonstrate the applicability of these methods. For example, binding affinities of oligomeric DOCAs to ASBT have been calculated through in silico analysis. researchgate.net
Furthermore, MD simulations can reveal the conformational changes induced in ASBT upon ligand binding. Studies on bacterial ASBT homologs have shown that substrate binding can cause subtle conformational changes within the protein's core region, potentially triggering larger movements required for transport. nih.govelifesciences.org By simulating the interaction of this compound with ASBT, researchers can predict how its binding might alter the transporter's conformation, potentially stabilizing an inactive state or interfering with the necessary structural rearrangements for bile acid transport. The absence of a high-resolution human ASBT crystal structure makes computational modeling particularly valuable for predicting these structural and energetic aspects of this compound binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for ASBT Inhibitors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity. In the context of ASBT inhibitors, QSAR models aim to identify molecular features that are important for inhibitory potency and selectivity.
Development of Predictive Models for ASBT Inhibition and Selectivity
QSAR models for ASBT inhibitors have been developed using sets of known inhibitors to identify structural determinants of activity. These models utilize various molecular descriptors that capture different aspects of a compound's chemical structure, such as electronic, steric, and hydrophobic properties. For instance, a 3D-QSAR inhibition model for the rabbit ileal Na+/bile acid cotransporter (an ASBT) was developed using 17 inhibitors, identifying a pharmacophore consisting of one hydrogen bond donor, one hydrogen bond acceptor, and three hydrophobic features as essential for activity. nih.gov
Studies have also employed Bayesian models and other computational approaches to predict whether a compound is a potent or non-potent ASBT inhibitor. altex.orgnih.govnih.gov These models can be used to screen large databases of compounds to prioritize potential ASBT inhibitors for experimental testing. While the predictability of these models can vary depending on the dataset and methodology used, they provide a valuable tool for identifying promising candidates and understanding the structural requirements for ASBT inhibition. altex.orgnih.gov
Application of Machine Learning and Artificial Intelligence in Drug Design and Optimization for IBAT Inhibitors
Machine learning (ML) and artificial intelligence (AI) techniques are increasingly being applied in drug discovery and optimization, including the development of inhibitors for targets like ASBT (also referred to as IBAT, Ileal Bile Acid Transporter). plos.orgpreprints.orgmdpi.comnih.govgubra.dk These advanced computational methods can analyze vast amounts of biological and chemical data to identify patterns, build predictive models, and generate novel molecular structures with desired properties.
AI and ML algorithms, such as deep learning models, can predict molecular behavior, binding affinities, and potential efficacy and toxicity, accelerating the identification of promising drug candidates. mdpi.commednexus.org In the context of IBAT inhibitors, ML and AI can be used to develop more sophisticated predictive models for inhibition and selectivity, potentially identifying novel chemical scaffolds or optimizing existing ones like this compound. altex.orgnih.govnih.govpreprints.orgnih.govnih.gov These techniques can aid in virtual screening of large compound libraries, prioritize compounds for synthesis and testing, and help in understanding the complex relationships between chemical structure and biological activity. preprints.orgnih.govpreprints.org While specific applications of ML/AI directly on this compound optimization were not detailed in the search results, the general trend in drug discovery indicates that these methods are valuable tools for enhancing the efficiency and success rate of developing targeted therapies, including ASBT inhibitors. preprints.orgmdpi.commednexus.orgnih.govnih.gov
Systems Biology Approaches to Bile Acid Metabolism and ASBT Inhibition
Systems biology approaches aim to understand complex biological systems by integrating data from various sources, such as genomics, proteomics, metabolomics, and phenomics. In the context of bile acid metabolism and ASBT inhibition, systems biology can provide a holistic view of how inhibiting ASBT affects the entire bile acid pool and related metabolic pathways.
The enterohepatic circulation of bile acids is a complex process involving synthesis in the liver, secretion into the intestine, reabsorption (primarily by ASBT in the ileum), and return to the liver. mdpi.comresearchgate.netplos.orgnih.gov Inhibiting ASBT disrupts this efficient recycling, leading to increased fecal excretion of bile acids and a compensatory increase in hepatic bile acid synthesis from cholesterol. mdpi.complos.orgnih.gov
Systems biology approaches can involve the use of physiologically based kinetic (PBK) models to predict the effects of ASBT inhibition on systemic bile acid levels. researchgate.netaltex.orgwur.nl These models integrate in vitro data, such as transport kinetics determined in cell-based assays, with information about physiological processes to simulate the distribution and metabolism of bile acids in the body. For example, a PBK model incorporating ASBT-mediated ileal absorption and hepatic uptake was used to predict the effects of the ASBT inhibitor odevixibat (B1663563) on plasma bile acid levels, with simulations matching in vivo data. researchgate.netaltex.orgwur.nl
Network Analysis of Bile Acid Regulatory Pathways and Their Perturbation by ASBT Inhibition
Network analysis is a powerful tool for dissecting complex biological systems, including the regulatory pathways involved in bile acid homeostasis. These pathways involve a multitude of genes, proteins, and metabolites that interact in a dynamic manner. ASBT inhibition directly impacts the enterohepatic circulation of bile acids, leading to altered concentrations in the intestine, portal circulation, and liver. Analyzing these changes within a network context helps to understand the downstream effects on bile acid synthesis, transport, and signaling.
Furthermore, network analysis can help identify key nodes or control points within the bile acid regulatory network that are particularly sensitive to ASBT inhibition. This can involve examining the interactions between transporters like ASBT (SLC10A2), the bile salt export pump (BSEP), the Na+-taurocholate cotransporting polypeptide (NTCP), and regulatory proteins and transcription factors such as FXR, SHP, LXR, and others mdpi.complos.orgreactome.org. Understanding these interactions within a network framework provides a more holistic view of how inhibiting a single transporter like ASBT can lead to widespread adjustments throughout the system.
Computational models, including those employing network analysis, have been used to study the effects of ASBT inhibition. For example, computational models have been developed to understand the inhibition of human ASBT by various compounds nih.govnih.gov. These models utilize approaches like qualitative and quantitative pharmacophores and Bayesian modeling to identify features associated with ASBT inhibition and predict the potency of inhibitors nih.govnih.gov. While these specific studies may not directly detail this compound's network effects, they demonstrate the application of computational methods to understand ASBT inhibition within a broader context of drug-transporter interactions.
Network analysis can also be applied to investigate the implications of altered bile acid profiles in conditions related to cholestasis or liver injury, where ASBT inhibition might be a therapeutic strategy . By mapping the perturbed metabolic pathways and their connections, researchers can gain insights into how ASBT inhibition might help restore balance to the bile acid network and mitigate disease progression .
Integrative Computational Models for Liver Physiology and Drug-Induced Perturbations
Integrative computational models are crucial for simulating the complex physiological processes occurring in the liver and understanding how drugs, including ASBT inhibitors like this compound, can induce perturbations. These models often combine information from various levels of biological organization, including molecular interactions, cellular processes, and organ-level function.
Physiology-based models, such as physiology-based pharmacokinetic (PBPK) models, have been developed to simulate bile acid metabolism and circulation throughout the body, including the liver biorxiv.org. These models incorporate details about bile acid synthesis in the liver, secretion into bile, storage in the gallbladder, transit through the gastrointestinal tract, reabsorption via transporters like ASBT, and return to the liver biorxiv.org. By integrating these processes, these models can predict the impact of ASBT inhibition on bile acid concentrations in different tissues, including the liver biorxiv.org.
Furthermore, these models can be used to investigate the potential for drug-induced liver injury (DILI) related to altered bile acid homeostasis biorxiv.orgnih.govnih.gov. By simulating the accumulation of potentially toxic bile acids in hepatocytes under conditions of impaired transport or excessive synthesis, models can help assess the risk of DILI associated with different interventions biorxiv.org. While general computational models for predicting liver toxicity and DILI exist nih.govnih.gov, specific integrative models focusing on this compound's effects on liver physiology through ASBT inhibition can provide more targeted insights.
Integrative models can also incorporate genetic variations that affect bile acid transporters or enzymes, allowing researchers to predict how individual differences might influence the response to ASBT inhibition biorxiv.org. This personalized modeling approach can help identify patient populations who might benefit most from this compound or who might be at higher risk of experiencing altered bile acid profiles.
Data from in vitro studies, clinical trials, and '-omics' data (genomics, transcriptomics, metabolomics) can be integrated into these computational models to improve their accuracy and predictive power. By calibrating and validating models with experimental data, researchers can enhance their ability to simulate the complex interplay between ASBT inhibition, bile acid dynamics, and liver physiology.
Bioinformatic Analysis of Gene and Protein Expression Changes Related to Bile Acid Homeostasis
Bioinformatic analysis plays a vital role in understanding the molecular mechanisms underlying bile acid homeostasis and how they are altered by interventions like ASBT inhibition. This involves analyzing large datasets of gene and protein expression to identify patterns and pathways that are affected.
Transcriptomic studies, which measure gene expression levels, can reveal how ASBT inhibition influences the activity of genes involved in bile acid synthesis, transport, and signaling. For example, reduced return of bile acids to the liver due to ASBT inhibition can lead to decreased activation of FXR in hepatocytes. Bioinformatic analysis of liver transcriptome data can show downstream effects, such as the upregulation of genes involved in bile acid synthesis (e.g., CYP7A1) and the downregulation of genes involved in bile acid uptake (e.g., NTCP) or synthesis regulation (e.g., SHP) plos.orgbiorxiv.org.
Proteomic studies, which examine protein abundance and modifications, can provide complementary information by revealing changes at the protein level. Bioinformatic analysis of proteomic data can help confirm findings from transcriptomic studies and identify post-translational modifications that affect the activity of proteins involved in bile acid handling.
Bioinformatic tools can be used for various analyses, including:
Differential gene expression analysis: Identifying genes whose expression levels are significantly changed in response to ASBT inhibition.
Pathway analysis: Determining which biological pathways (e.g., bile acid synthesis, transport, FXR signaling) are enriched among the differentially expressed genes or proteins .
Transcription factor binding site analysis: Predicting which transcription factors might be responsible for regulating the observed changes in gene expression biorxiv.org.
Network construction: Building gene or protein interaction networks to visualize the relationships between altered molecules and identify key regulatory hubs.
Studies have utilized bioinformatic analysis to investigate gene expression changes related to bile acid homeostasis in various contexts, including liver injury and genetic variations biorxiv.orgnih.gov. For instance, transcriptomic analysis has been used to identify distinct gene profiles related to bile acid metabolism biorxiv.org. While specific detailed bioinformatic analyses directly linked to this compound were not prominently found in the search results, the application of these techniques to understand bile acid homeostasis and the impact of perturbations is well-established biorxiv.orgnih.gov.
Future Directions and Advanced Research Frontiers in Barixibat and Ibat Inhibitor Research
Development of Next-Generation ASBT Inhibitors with Tailored Pharmacological Profiles
The development of next-generation ASBT inhibitors is a key area of future research. The goal is to create compounds with improved pharmacological profiles, including enhanced specificity, reduced off-target effects, and potentially tailored activity for specific patient populations or disease states patsnap.com. Advances in drug design technologies, such as structure-based drug design and high-throughput screening, are expected to facilitate the identification of such inhibitors patsnap.com. Further research into the molecular structure of ASBT may enable the development of inhibitors that avoid cross-reactivity with other intestinal transporters patsnap.com. Tailoring dosing regimens to individual metabolic profiles is also a precision approach that could optimize both efficacy and safety patsnap.com.
Current research highlights several IBAT inhibitors in various stages of development and clinical use, such as maralixibat (B1675085) and odevixibat (B1663563), which have shown benefits in cholestatic liver diseases researchgate.nettandfonline.com. Future work may involve exploring combination therapies, for instance, using maralixibat alongside agents targeting different cholestasis pathways to maximize clinical benefits patsnap.com. Comparative efficacy studies between different IBAT inhibitors and other therapeutic alternatives are also valuable future research avenues patsnap.com. The development of new formulations, such as colonic release formulations, in combination with ASBT inhibitors like elobixibat, is also being explored researchgate.net.
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics, metabolomics) to Elucidate Barixibat's Holistic Biological Effects
Integrating multi-omics data is crucial for a comprehensive understanding of this compound's effects beyond its primary target, ASBT. This approach involves analyzing data from various biological layers, including transcriptomics (gene expression), proteomics (protein abundance and modification), and metabolomics (small molecule profiles), to understand the complex interplay of biomolecules and their functions nih.govfrontiersin.org. By integrating these diverse datasets, researchers can gain insights into how this compound influences various biological pathways and networks, not just bile acid metabolism nih.govrsc.org.
Novel Methodologies for High-Throughput Screening and Characterization of Bile Acid Transport Modulators
Advancements in high-throughput screening (HTS) methodologies are essential for the efficient discovery and characterization of novel bile acid transport modulators, including ASBT inhibitors. HTS allows for the rapid screening of large libraries of compounds to identify potential hits that modulate bile acid transport patsnap.commedchemexpress.com.
Novel cellular assays, such as those using human hepatocytes isolated from chimeric mice, have been developed to evaluate the inhibition of bile acid transporters nih.gov. These assays can quantify drug-induced efflux transport inhibition and have shown improved predictive power for identifying compounds with cholestatic potential nih.gov. Fluorescent bile acid derivatives, like cholyl-l-lysyl-fluorescein (CLF), are used in these assays to measure transport activity nih.govuzh.ch. The development of diverse bile acid libraries specifically for HTS is also facilitating the identification of new modulators medchemexpress.com. Future research will likely focus on developing even more sophisticated and physiologically relevant HTS models to better predict in vivo efficacy and potential off-target effects.
Bioinformatic and Chemoinformatic Innovations for Expedited IBAT Inhibitor Discovery and Design
Bioinformatic and chemoinformatic approaches play a critical role in accelerating the discovery and design of IBAT inhibitors. Chemoinformatics utilizes computational methods to handle, analyze, and interpret chemical data, aiding in areas like database searching, molecular graph mining, and predictive modeling longdom.orgresearchgate.net. Bioinformatics focuses on managing and analyzing biological data, which is crucial for understanding target proteins like ASBT and identifying potential drug interactions longdom.orgnih.gov.
These computational tools can be used to identify potential drug targets, prioritize compounds for testing, and predict their properties and interactions longdom.orgnih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling, a chemoinformatic technique, can be used to build models that predict the inhibitory activity of compounds based on their chemical structures nih.govnih.gov. Bioinformatic analysis can help in understanding the regulation of ASBT expression and its relationship with various diseases researchgate.net. The integration of chemoinformatics and bioinformatics, sometimes referred to as chemogenomics, allows for a more rational strategy in drug discovery by analyzing chemical-biological interactions nih.gov. Future innovations in these fields, including advancements in machine learning and artificial intelligence, will further expedite the identification and optimization of potent and selective ASBT inhibitors researchgate.netresearchgate.net.
Exploratory Research into Unconventional ASBT-Related Biological Roles
Beyond its primary role in intestinal bile acid reabsorption, exploratory research is investigating unconventional biological roles of ASBT. Emerging evidence suggests that ASBT may be involved in processes beyond maintaining bile acid homeostasis and lipid metabolism patsnap.comresearchgate.netfrontiersin.orgahajournals.org.
Studies have indicated potential links between ASBT activity and conditions such as chronic constipation, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH) researchgate.netfrontiersin.org. ASBT inhibitors are being explored as potential treatments for these conditions researchgate.netmdpi.com. Furthermore, ASBT may play a role in glucose metabolism, with studies in animal models suggesting that ASBT inhibition can decrease glucose levels researchgate.netsolvobiotech.com. The interaction between ASBT and the gut microbiome is another area of interest, as changes in bile acid levels due to ASBT inhibition can influence the composition and function of the gut microbiota patsnap.commdpi.com. Research is also exploring the potential of targeting ASBT for enhanced oral drug delivery by conjugating drugs to bile acids researchgate.netnih.gov. Investigating the post-translational modifications of ASBT, such as phosphorylation, and their impact on its function is another avenue of research that could reveal novel regulatory mechanisms and potential therapeutic targets researchgate.net. These exploratory research frontiers highlight the expanding understanding of ASBT's biological significance and the potential for novel therapeutic applications of its modulation.
Q & A
Q. What is the primary mechanism of action of Barixibat as a bile acid transport inhibitor, and how does this influence experimental design in preclinical studies?
this compound inhibits the apical sodium-dependent bile acid transporter (ASBT), reducing bile acid reabsorption in the ileum . To study this, preclinical experiments often measure fecal bile acid excretion, serum bile acid levels, or ASBT expression in ileal tissue. Researchers should use polarized cell lines (e.g., Caco-2 or transfected HEK293 cells) for in vitro assays, while in vivo models may include bile duct-ligated rodents or genetic models of cholestasis. Control groups should include vehicle-treated and/or ASBT agonist-exposed cohorts to validate specificity .
Q. What are the standard in vitro and in vivo models used to evaluate the efficacy of this compound in inhibiting bile acid reuptake?
- In vitro :
- Cell-based assays : Use ASBT-expressing cell lines with radiolabeled taurocholate uptake assays. Measure inhibition via IC50 values and assess cytotoxicity via MTT assays .
- Ussing chambers : Evaluate transepithelial transport of bile acids in intestinal tissue explants.
- In vivo :
- Cholestatic rodent models : Bile duct ligation (BDL) or Mdr2⁻/⁻ mice. Outcomes include serum bile acids, liver histology, and fecal bile acid excretion .
- Metabolic cages : Quantify bile acid loss in feces over 24–72 hours.
Q. How do researchers control for off-target effects when assessing this compound's specificity in bile acid transport inhibition?
- Pharmacological controls : Co-administer ASBT agonists (e.g., SC-435) to reverse this compound’s effects.
- Genetic controls : Use ASBT knockout models or siRNA-mediated ASBT silencing to confirm target dependency.
- Omics profiling : Perform RNA-seq or proteomics to identify unintended pathways affected by this compound .
Advanced Research Questions
Q. What methodological approaches are recommended to resolve contradictions in reported efficacy metrics of this compound across different experimental models?
Contradictions (e.g., varying IC50 values in cell lines vs. in vivo efficacy) may arise from differences in bile acid pool composition, species-specific ASBT affinity, or gut microbiota interactions. To address this:
- Standardize bile acid profiles : Use synthetic bile acid mixtures in vitro to mimic in vivo conditions.
- Cross-species ASBT sequencing : Compare human, rodent, and canine ASBT homology to validate translational relevance.
- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., diet, dosing regimen) .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling be optimized to predict this compound's therapeutic window in chronic cholestatic conditions?
- Multi-compartment modeling : Incorporate enterohepatic circulation dynamics and bile acid pool size variability.
- Covariate analysis : Adjust for patient factors (e.g., liver function, genetic polymorphisms in ASBT).
- Longitudinal sampling : Collect serial plasma/fecal samples to quantify bile acid flux and correlate with biomarkers (e.g., FGF19, TGR5 activation) .
Q. What are the critical considerations for longitudinal study design when investigating this compound's long-term impact on bile acid homeostasis?
- Endpoint selection : Prioritize non-invasive biomarkers (e.g., serum 7α-hydroxy-4-cholesten-3-one for bile acid synthesis).
- Adaptive dosing : Adjust doses based on periodic bile acid profiling to avoid excessive depletion.
- Gut microbiota monitoring : Use 16S rRNA sequencing to assess dysbiosis, which may alter bile acid metabolism .
Data Analysis & Contradiction Management
Q. How should researchers analyze conflicting data on this compound’s effects on lipid metabolism in hypercholesterolemic vs. normolipidemic models?
- Subgroup stratification : Analyze outcomes by baseline lipid profiles.
- Mechanistic studies : Measure hepatic LDL receptor expression and cholesterol 7α-hydroxylase activity to differentiate direct vs. bile acid-mediated lipid effects.
- Pathway enrichment : Use transcriptomics to identify bile acid-independent pathways (e.g., PPARα/γ) affected by this compound .
Methodological Pitfalls to Avoid
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
